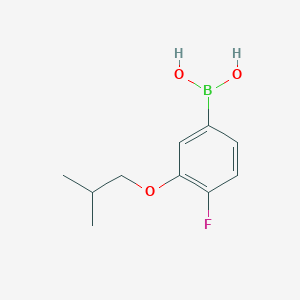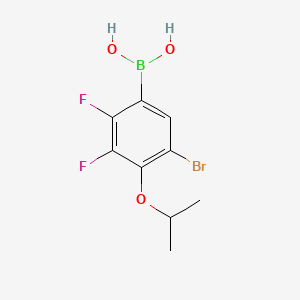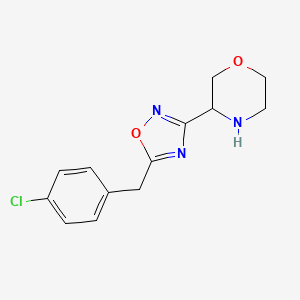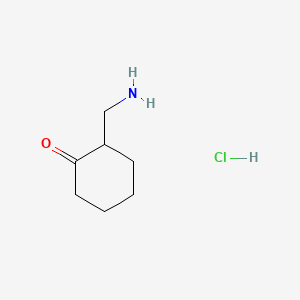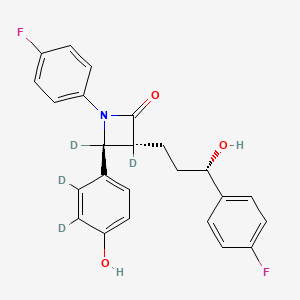
3-Nitroaniline-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroaniline-13C6 is an isotopically labeled compound where the carbon atoms in the aniline ring are replaced with carbon-13 isotopes. This compound is a derivative of 3-nitroaniline, which is an organic compound with the formula H2NC6H4NO2. It is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3. This compound is used extensively in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
3-Nitroaniline-13C6 can be synthesized through several methods. One common method involves the reduction of 1,3-dinitrobenzene with hydrogen sulfide . Another method includes the nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide. This reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine . Industrial production methods typically follow these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
3-Nitroaniline-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzene derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common reagents used in these reactions include hydrogen sulfide for reduction, sodium hypobromite or sodium hypochlorite for Hofmann rearrangement, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include aniline derivatives and other substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
3-Nitroaniline-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments. It is also used in studying reaction mechanisms and kinetics due to its isotopic labeling.
Biology: The compound is used in biochemical studies to trace metabolic pathways and understand enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: This compound is used in the production of azo dyes and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Nitroaniline-13C6 exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic substitution reactions, affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that interact with the nitro group and its derivatives .
Vergleich Mit ähnlichen Verbindungen
3-Nitroaniline-13C6 can be compared with other nitroaniline isomers such as 2-nitroaniline and 4-nitroaniline. While all these compounds have similar chemical structures, the position of the nitro group significantly affects their chemical reactivity and applications. For instance:
2-Nitroaniline: Used primarily in the synthesis of o-phenylenediamine.
4-Nitroaniline: Used in the production of p-phenylenediamine and as a precursor for various dyes.
The unique aspect of this compound is its isotopic labeling, which makes it particularly useful in research applications where tracing and studying reaction mechanisms are crucial .
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
144.080 g/mol |
IUPAC-Name |
3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
XJCVRTZCHMZPBD-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


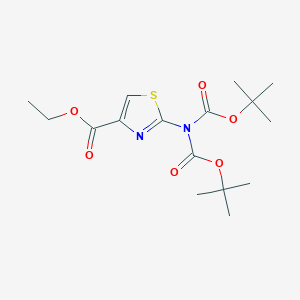

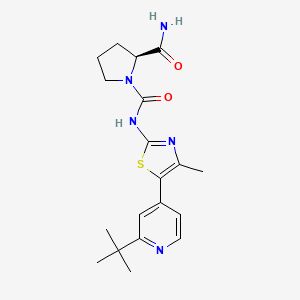
![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)

![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
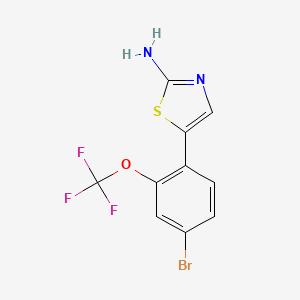
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
